molecular formula C23H32N2OS B039198 Diafenthiuron CAS No. 80060-09-9

Diafenthiuron

Cat. No.: B039198
CAS No.: 80060-09-9
M. Wt: 384.6 g/mol
InChI Key: WOWBFOBYOAGEEA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diafenthiuron’s primary target is the mitochondrial ATP synthase . This enzyme plays a crucial role in the energy production of cells, as it is responsible for the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell .

Mode of Action

This compound acts by inhibiting the mitochondrial ATP synthase . It is photochemically or metabolically transformed into a highly reactive metabolite, this compound carbodiimide . This metabolite covalently and irreversibly binds to microsomal glucose-6-phosphate translocase, a part of the ATPase complex . This binding inhibits the ATPase complex, thereby disrupting the production of ATP and leading to energy depletion in the cell .

Biochemical Pathways

The inhibition of ATP synthase by this compound disrupts the process of oxidative phosphorylation . This is the biochemical pathway through which cells generate ATP. By inhibiting this pathway, this compound effectively starves the cell of energy, leading to cell death .

Pharmacokinetics

This compound has a low aqueous solubility but is readily soluble in many organic solvents . It is volatile and, based on its chemical properties, it is unlikely to leach to groundwater . Its lack of water solubility and strong sorption capacity means it has the ability to accumulate persistently in aquatic and soil systems .

Result of Action

The result of this compound’s action is the death of the target pests. It is a broad-spectrum insecticide effective against phytophagous mites and other sucking pests . By inhibiting ATP production, it causes immediate paralysis of the pest, leading to its death .

Action Environment

This compound’s action can be influenced by environmental factors. Its volatility and solubility properties influence its distribution in the environment and its bioavailability to target pests . Furthermore, its action can be affected by environmental conditions such as light, which can trigger its transformation into the active carbodiimide metabolite .

Safety and Hazards

Diafenthiuron is harmful if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It has low toxicity to birds, mammals, and beneficial insects, but is toxic to fish .

Future Directions

The global Diafenthiuron market is anticipated to rise at a considerable rate during the forecast period, between 2024 and 2031 . The China market for Global this compound market is estimated to increase from USD million in 2023 to reach USD million by 2030 .

Preparation Methods

The synthesis of Diafenthiuron involves several key steps:

In industrial production, these steps are often combined into a continuous reaction process to improve yield and efficiency . The resulting product is then purified through recrystallization using solvents such as toluene and ethyl acetate .

Comparison with Similar Compounds

Diafenthiuron is unique due to its broad-spectrum activity and ability to impair mitochondrial function. Similar compounds include:

This compound stands out due to its specific mechanism of action and its effectiveness against a wide range of pests .

Properties

IUPAC Name

1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWBFOBYOAGEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041845
Record name Diafenthiuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80060-09-9
Record name Diafenthiuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80060-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diafenthiuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080060099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diafenthiuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiourea, N'-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N-(1,1-dimethylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIAFENTHIURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22W5MDB01G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Diafenthiuron?

A1: this compound itself is a pro-pesticide, meaning it is biologically inactive until transformed into its active metabolite, 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide (DFCD). DFCD acts as a mitochondrial adenosine triphosphatase (ATPase) inhibitor. [] This inhibition disrupts cellular energy production, ultimately leading to the death of the target organism. []

Q2: How does this compound affect target organisms?

A2: this compound's active metabolite, DFCD, disrupts energy production in mitochondria by inhibiting ATPase. [] This leads to a range of symptoms in insects, including hyperreflexia, hyperactivity, spinning, and wing flutter. [] In the case of the diamondback moth, these symptoms resemble those caused by octopaminergic agonists, suggesting potential interference with octopamine-mediated mechanisms. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H27N3OS, and its molecular weight is 373.54 g/mol.

Q4: How stable is this compound under sunlight exposure?

A6: this compound undergoes photodegradation upon exposure to sunlight in various aqueous solutions and even pure hexane. [] The primary photodegradation products identified are 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide (CGA-140,408) and 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)urea (CGA-177,960). []

Q5: How effective is this compound against whiteflies?

A7: this compound has proven effective in controlling whiteflies (Bemisia tabaci) in various crops, including cotton and sunflower. [, , , ] It effectively reduces both adult and nymph populations and contributes to increased crop yield. [, , ]

Q6: Has resistance to this compound been observed in whiteflies?

A8: Yes, laboratory studies have shown that Bemisia tabaci can develop resistance to this compound after repeated exposure. [] A study found a 24.7-fold resistance in a strain selected for 20 generations. []

Q7: What are the potential mechanisms of this compound resistance in whiteflies?

A9: Research suggests that enhanced detoxification enzyme activity plays a role in this compound resistance in whiteflies. Studies show increased activity of cytochrome P450, carboxylesterase (COE), and glutathione S-transferase (GST) in resistant strains compared to susceptible strains. [] This enhanced detoxification capacity allows resistant whiteflies to metabolize this compound more efficiently, reducing its effectiveness.

Q8: Is there cross-resistance between this compound and Buprofezin in whiteflies?

A10: No significant cross-resistance has been observed between this compound and Buprofezin in greenhouse whitefly (Trialeurodes vaporariorum) strains. [] This suggests that these insecticides might target different mechanisms or pathways within the insect, making them potentially useful in rotation strategies for resistance management.

Q9: What analytical methods are used to determine this compound residues in crops and soil?

A14: Several analytical methods have been developed and validated for quantifying this compound residues. These methods commonly involve extraction with acetonitrile, cleanup steps using techniques like solid-phase extraction (SPE) with cartridges containing materials like PSA (primary secondary amine) and GCB (graphitized carbon black), followed by analysis using techniques like high-performance liquid chromatography (HPLC) with UV detection, [] or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , ]

Q10: How long does it take for this compound to degrade in the environment?

A15: this compound degrades relatively quickly in the environment. Field trials indicate half-lives of 0.8-1.1 days in cotton leaves and 1.4-1.9 days in soil. [] These relatively short half-lives suggest a lower risk of persistence and accumulation in the environment compared to insecticides with longer degradation times.

Q11: What are the major degradation pathways of this compound in the environment?

A16: Direct photolysis by sunlight is considered a major degradation pathway for this compound in the environment. [] Additionally, microbial degradation also contributes to its breakdown in soil. [] These processes lead to the formation of various metabolites, some of which might possess different toxicological profiles.

Q12: What are the common formulations of this compound?

A17: this compound is commercially available in various formulations, including wettable powder (WP), emulsifiable concentrate (EC), suspension concentrate (SC), and microemulsion (ME). [, , , ] The choice of formulation depends on factors like application method, target pest, and crop type.

Q13: How does the choice of solvent affect the efficacy of this compound in toxic baits for leaf-cutting ants?

A18: Studies on leaf-cutting ants (Atta sexdens rubropilosa) showed that dissolving this compound in a solution of acetone and soy oil before incorporating it into artificial diets resulted in higher mortality compared to using acetone alone. [] This suggests that the solvent can influence the uptake and efficacy of this compound in bait formulations.

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